8,9-Dihydrocannabidiol
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Overview
Description
8,9-Dihydrocannabidiol is a synthetic cannabinoid closely related to cannabidiol. It was first synthesized by Alexander R. Todd in 1940 through the catalytic hydrogenation of cannabidiol . Unlike cannabidiol, this compound is fully synthetic, inexpensive to produce, and cannot be converted into the psychoactive substance tetrahydrocannabinol . This makes it a promising alternative to cannabidiol, especially in regions where cannabis extracts are controlled substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,9-Dihydrocannabidiol is synthesized through the catalytic hydrogenation of cannabidiol. This process involves the addition of hydrogen to cannabidiol in the presence of a catalyst, typically palladium on carbon, under controlled conditions . The reaction is carried out at room temperature and atmospheric pressure, resulting in a high yield of this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production and high purity of the final product . The catalytic hydrogenation is optimized to achieve near 100% selectivity towards this compound with a production yield of 85% .
Chemical Reactions Analysis
Types of Reactions: 8,9-Dihydrocannabidiol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products:
Scientific Research Applications
8,9-Dihydrocannabidiol has a wide range of scientific research applications:
Mechanism of Action
8,9-Dihydrocannabidiol exerts its effects through multiple pathways:
Anti-Seizure Activity: It has been shown to have anti-seizure activity similar to cannabidiol, likely through modulation of ion channels and neurotransmitter release.
Anti-Inflammatory Effects: The compound binds very weakly to the CB1 receptor but has potential anti-inflammatory effects independent of its cannabinoid receptor action.
Antibacterial and Antioxidant Activities: The phenolic hydroxyl moiety is essential for its antibacterial and antioxidant activities.
Comparison with Similar Compounds
- Cannabidiol
- Hexahydrocannabinol
- 7-Hydroxycannabidiol
- 4’-Fluorocannabidiol
- 7,8-Dihydrocannabinol
- Abnormal cannabidiol
- Cannabidiol dimethyl ether
- Delta-6-cannabidiol
Properties
CAS No. |
877660-90-7 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-[(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-14,17-18,22-23H,5-10H2,1-4H3/t17-,18+/m0/s1 |
InChI Key |
PCXRACLQFPRCBB-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)C)C)O |
Origin of Product |
United States |
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